
2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a keto group, and a double bond, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-enoic acid with an appropriate amino-keto precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Mecanismo De Acción
The mechanism by which 2-(2-Amino-2-oxoethyl)-3-methylbut-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. The amino and keto groups play crucial roles in these interactions, facilitating binding to enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-oxoethyl group: A related compound with similar functional groups but different structural arrangement.
Substituted 2-(2-oxopyrrolidin-1-yl)acetamides: Compounds with similar reactivity and applications.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields highlight its significance .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
2-(2-amino-2-oxoethyl)-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C7H11NO3/c1-4(2)5(7(10)11)3-6(8)9/h3H2,1-2H3,(H2,8,9)(H,10,11) |
Clave InChI |
QVAUWAJYGSYWBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(CC(=O)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


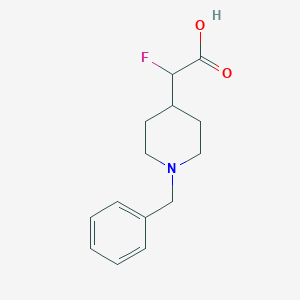
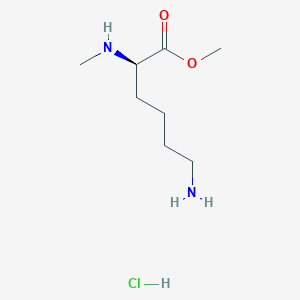
![4,5,6,7-Tetrahydro-5-methylthiazolo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13148703.png)
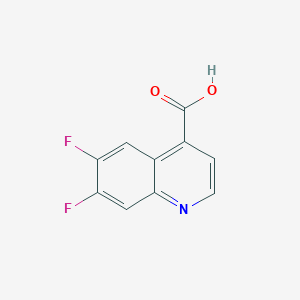
![2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13148720.png)
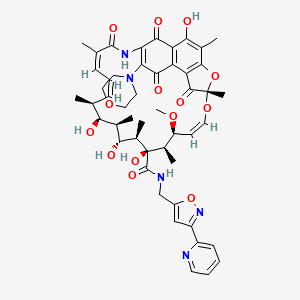
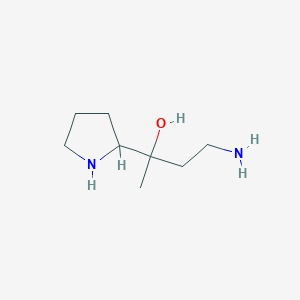




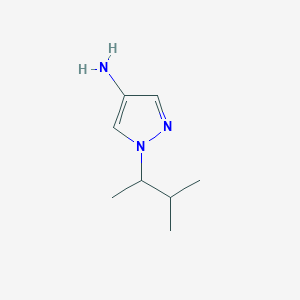
![Trimethyl-[5-[2,3,5,6-tetrafluoro-4-(5-trimethylstannylthiophen-2-yl)phenyl]thiophen-2-yl]stannane](/img/structure/B13148757.png)
![N-[(3-aminocyclobutyl)methyl]-2,2-dimethylpropanamide](/img/structure/B13148764.png)
